5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a significant organic compound notable for its role as a precursor in the synthesis of vitamin B6 (pyridoxine). This compound is classified as a monohydroxypyridine and is derived from cinchomeronic acid. Its molecular formula is , and it has a molecular weight of approximately 185.16 g/mol. The compound features a pyridine ring with hydroxyl and carboxyl functional groups, contributing to its diverse chemical properties and biological activities .
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is classified within the larger group of pyridinecarboxylic acids. It serves as an essential intermediate in various synthetic pathways, particularly in the production of vitamin B6. The compound exhibits tautomerization, existing in two forms: 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and 5-oxido-6-methylpyridinium-3,4-dicarboxylate.
Several methods exist for synthesizing 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid:
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid participates in several significant chemical reactions:
While 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid itself does not have a well-defined mechanism of action in biological systems, it is crucial as a precursor for vitamin B6. Vitamin B6 functions as a coenzyme in over 100 enzymatic reactions related to amino acid metabolism, neurotransmitter synthesis, and carbohydrate metabolism. Thus, understanding the synthesis and conversion processes of this compound is vital for comprehending its biological significance .
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is an aromatic heterocyclic compound with systematic IUPAC name 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Its molecular formula is C₈H₇NO₅, corresponding to a molecular weight of 197.14 g/mol [3] [6]. The structure features a pyridine ring substituted with:
Its canonical SMILES representation is CC1=NC=C(C(=C1O)C(=O)O)C(=O)O, which encodes the precise atomic connectivity and functional group arrangement [6]. The compound exhibits tautomerism, existing in equilibrium between the neutral 5-hydroxy form and the zwitterionic 5-oxido-6-methylpyridinium-3,4-dicarboxylate form [8]. Key identifiers include:
Common synonyms include Ichiba acid, 6-methyl-5-hydroxypyridine-3,4-dicarboxylic acid, and 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid [3] [6].
Table 1: Key Molecular Descriptors
Property | Value/Identifier |
---|---|
Molecular Formula | C₈H₇NO₅ |
Average Molecular Weight | 197.14 g/mol |
CAS Number | 479-30-1 |
ChemSpider ID | 389354 |
PubChem CID | 440403 |
Canonical SMILES | CC1=NC=C(C(=C1O)C(=O)O)C(=O)O |
This compound emerged as a critical intermediate in vitamin B₆ (pyridoxine) research during the mid-20th century. The earliest documented synthesis dates to 1941 by Ytiba and Emoto, who pioneered methods to construct its polysubstituted pyridine core [4]. In 1962, Kondrat’eva and Huang Chih-heng developed a scalable three-stage synthesis starting from 4-acetyl-5-methyloxazole, establishing a practical route for vitamin B₆ research [4].
Industrial interest intensified with the discovery that the Diels-Alder reaction between 5-ethoxy-4-methyloxazole and dienophiles (e.g., diethyl maleate) could yield bicyclic adducts that aromatize to this dicarboxylic acid [2] [10]. This approach leveraged the Kondrat’eva strategy, which became the foundation for commercial vitamin B₆ production. Research in the 1950s–1960s by Jones, Blackwood, and Wuest further validated its role in pyridoxine synthesis, though early routes faced efficiency challenges due to harsh reduction conditions for converting carboxylates to alcohols [4] [10].
This dicarboxylic acid serves as the penultimate precursor in synthetic routes to pyridoxine (vitamin B₆). Industrially, its diethyl ester derivative (5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester) undergoes reduction to convert ester groups into hydroxymethyl groups, yielding pyridoxine [2] [10]. Traditional methods employed stoichiometric metal hydrides (e.g., LiAlH₄), but these generated substantial inorganic waste and were cost-prohibitive for scale-up [10].
A breakthrough came in 2003 when researchers demonstrated silane-mediated reduction using:
Table 2: Optimized Conditions for Silane Reduction to Vitamin B₆
Reduction System | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
15 equiv. MeSiH(OEt)₂ | 10 mol% Bu₄NF | Dioxane | 100 | 54 | 75.9 |
15 equiv. MeSiH(OEt)₂ | 10 mol% Bu₄NF | Solvent-free | 100 | 51 | 55.8 |
30 equiv. MeSiH(OEt)₂ | 1.2 equiv. Bu₄NF | THF | 22 | 51 | 9.2 |
15 equiv. MeSiH(OEt)₂ | 10 mol% CsF + 20 mol% 18-crown-6 | Dioxane | 100 | 52 (LC) | N/D |
The reduction faces challenges, including:
Table 3: Partially Reduced Intermediates During Vitamin B₆ Synthesis
Intermediate | Structure Description | Detection Method |
---|---|---|
Lactone (9) | Cyclized product from hydroxy-acid interaction | NMR comparison |
Mono-reduced ester (10) | Single alcohol/single ester derivative | GC/MS |
A novel isolation technique using Dowex 50-WX8 resin enabled product purification:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3